molecular formula C8H10O3S B8473874 2-(4-(2-Hydroxyethyl)thiophen-2-yl)acetic acid

2-(4-(2-Hydroxyethyl)thiophen-2-yl)acetic acid

Cat. No. B8473874
M. Wt: 186.23 g/mol
InChI Key: LKNAOIQPBITUFU-UHFFFAOYSA-N
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Patent
US08476265B2

Procedure details

A solution of 2-(4-(2-(tert-butyldimethylsilyloxy)ethyl)thiophen-2-yl)acetonitrile [Aromatic Intermediate 20, step b] (4.20 g) dissolved in ethanol (30 mL) was added to a stirred solution of potassium hydroxide (1.67 g) in water (30 mL). The resulting mixture was stirred at 100° C. for 3 hours. The mixture was partitioned between aqueous brine and ethyl acetate, and the phases separated. The aqueous layer was cooled with ice and acidified by dropwise addition of concentrated hydrochloric acid. The aqueous layer was then extracted with ethyl acetate (×2), the combined organic phases were washed with aqueous brine, dried over sodium sulphate and the solvent evaporated under reduced pressure to give a yellow solid which was triturated with ether (20 mL) to give the subtitled compound. Yield 2.33 g.
Name
2-(4-(2-(tert-butyldimethylsilyloxy)ethyl)thiophen-2-yl)acetonitrile
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][C:11]1[CH:12]=[C:13]([CH2:16][C:17]#N)[S:14][CH:15]=1)(C(C)(C)C)(C)C.[OH-:19].[K+].[OH2:21]>C(O)C>[OH:8][CH2:9][CH2:10][C:11]1[CH:12]=[C:13]([CH2:16][C:17]([OH:21])=[O:19])[S:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
2-(4-(2-(tert-butyldimethylsilyloxy)ethyl)thiophen-2-yl)acetonitrile
Quantity
4.2 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCC=1C=C(SC1)CC#N
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCC=1C=C(SC1)CC#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.67 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between aqueous brine and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the phases separated
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled with ice
ADDITION
Type
ADDITION
Details
acidified by dropwise addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ethyl acetate (×2)
WASH
Type
WASH
Details
the combined organic phases were washed with aqueous brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was triturated with ether (20 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCC=1C=C(SC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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